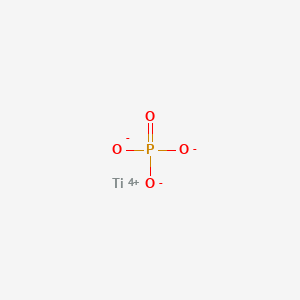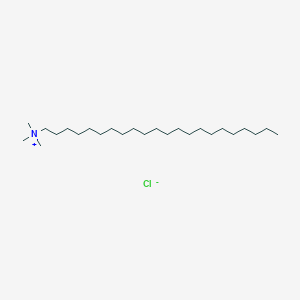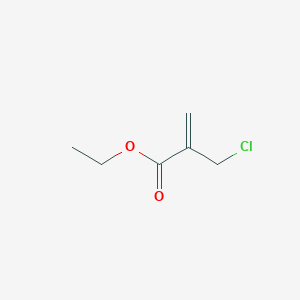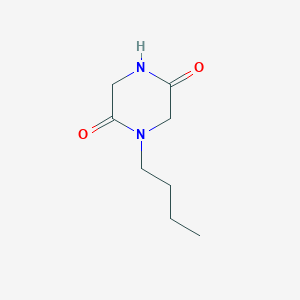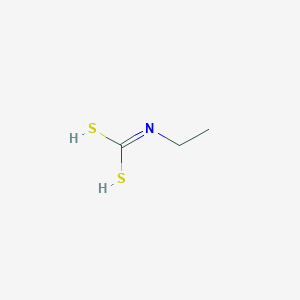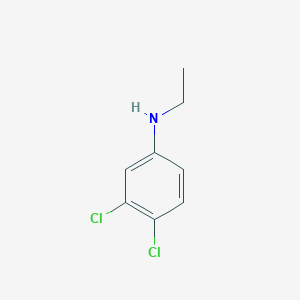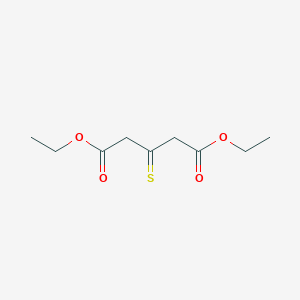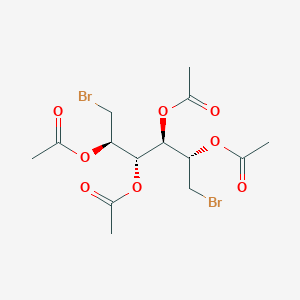
1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBTA and has a molecular weight of 535.05 g/mol. The following paper will discuss the synthesis method of DBTA, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of DBTA is not fully understood. However, it has been reported to inhibit the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. This inhibition leads to the accumulation of glycosylated compounds, which can have various biological effects.
Efectos Bioquímicos Y Fisiológicos
DBTA has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death. DBTA has also been reported to have anti-inflammatory and anti-bacterial properties. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DBTA in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it readily available for use in various experiments. However, one limitation of using DBTA is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of DBTA in various fields of scientific research are vast. Some future directions for research could include further investigation into its anti-cancer properties and its potential use in the treatment of neurodegenerative diseases. Additionally, research could focus on developing new synthetic routes for DBTA and its derivatives, as well as exploring its potential as a glycosyl donor in the synthesis of complex oligosaccharides.
Conclusion
In conclusion, 1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate, or DBTA, is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential applications of DBTA could lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of DBTA involves the reaction of 1,6-dibromo-1,6-dideoxygalactitol with acetic anhydride and pyridine under reflux conditions. The product is then purified using column chromatography to obtain DBTA in high yield and purity.
Aplicaciones Científicas De Investigación
DBTA has shown potential applications in various fields of scientific research. It has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. DBTA has also been used as a glycosyl donor in the synthesis of oligosaccharides.
Propiedades
Número CAS |
15410-52-3 |
|---|---|
Nombre del producto |
1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate |
Fórmula molecular |
C14H20Br2O8 |
Peso molecular |
476.11 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S)-3,4,5-triacetyloxy-1,6-dibromohexan-2-yl] acetate |
InChI |
InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14- |
Clave InChI |
UKPLTNPGLVFJHC-LVEBTZEWSA-N |
SMILES isomérico |
CC(=O)O[C@H](CBr)[C@@H]([C@@H]([C@H](CBr)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C |
Sinónimos |
1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



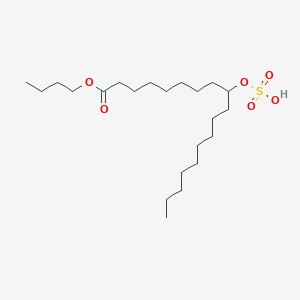
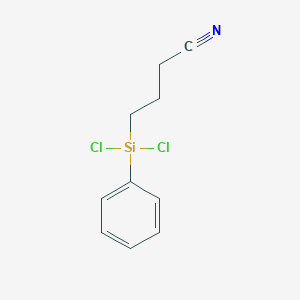
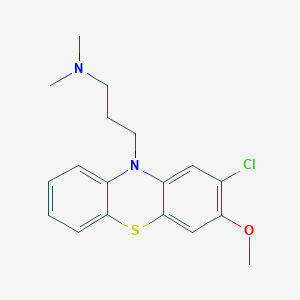
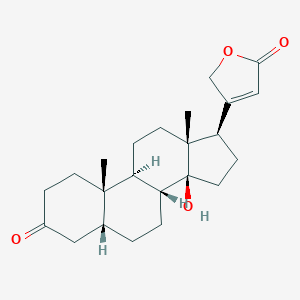
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
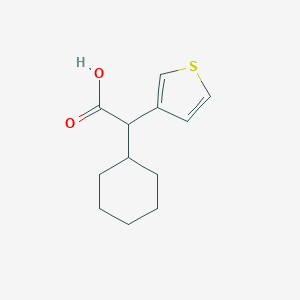
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
